Home > Products > Screening Compounds P97365 > 4-Ketoifosfamide
4-Ketoifosfamide - 42436-20-4

4-Ketoifosfamide

Catalog Number: EVT-433623
CAS Number: 42436-20-4
Molecular Formula: C7-H13-Cl2-N2-O3-P
Molecular Weight: 275.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-Ketoifosfamide belongs to the class of organic compounds known as isofamides. These are oxazaphospholanes containing the isofamide skeleton. Isofamide is a heterocyclic compound made up of a 1, 3, 2-oxazaphospholane, where the phosphorus atom is part of a phosphodiamide group, and the oxazaphospholane is substituted by two haloalkyl chains. 4-Ketoifosfamide is soluble (in water) and a very weakly acidic compound (based on its pKa). 4-Ketoifosfamide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. In humans, 4-ketoifosfamide is involved in the ifosfamide metabolism pathway and the ifosfamide action pathway.
4-Ketoifosfamide is a member of ifosfamides.
Source and Classification

4-Ketoifosfamide is formed during the metabolic activation of ifosfamide in the liver. It is classified under alkylating agents due to its mechanism of action involving DNA interaction. Its structural classification aligns with the oxazaphosphorine family, which includes other similar compounds such as cyclophosphamide.

Synthesis Analysis

The synthesis of 4-ketoifosfamide typically occurs through metabolic processes rather than direct synthetic methods. Ifosfamide itself is synthesized via a multi-step process starting from 3-aminopropanol, phosphorus oxychloride, and chloroethylamine. The key steps include:

  1. Formation of Chloroamidophosphate: Reaction of 3-aminopropanol with phosphorus oxychloride in the presence of triethylamine yields chloroamidophosphate.
  2. Chloroethylation: This intermediate reacts with 2-chloroethylamine hydrochloride.
  3. Formation of Ifosfamide: The final step involves treatment with chloroacetyl chloride followed by reduction with sodium borohydride to yield ifosfamide.

The metabolic conversion to 4-ketoifosfamide occurs through hydroxylation at the carbon atom 4 of ifosfamide, leading to the unstable intermediate 4-hydroxyifosfamide, which then degrades into 4-ketoifosfamide and other metabolites .

Molecular Structure Analysis

The molecular structure of 4-ketoifosfamide can be described as follows:

  • Chemical Formula: C7_7H14_{14}Cl2_2N2_2O2_2P
  • Molecular Weight: Approximately 261.086 g/mol
  • Structural Features: It contains a phosphoramide group characteristic of oxazaphosphorines, with a keto group at the fourth position on the oxazaphosphorine ring.

The compound's structure influences its solubility and interaction with biological macromolecules, which are critical for its pharmacological effects.

Chemical Reactions Analysis

4-Ketoifosfamide is primarily involved in metabolic reactions rather than direct chemical reactions in synthetic chemistry. Its formation from ifosfamide involves:

  • Hydroxylation: The introduction of a hydroxyl group at the C-4 position.
  • Degradation: The transformation into stable urinary metabolites like 4-carboxyifosfamide upon ring opening.

These reactions are catalyzed by hepatic enzymes, particularly those in the cytochrome P450 family, highlighting the importance of liver metabolism in determining the pharmacokinetics of ifosfamide and its metabolites .

Mechanism of Action
  1. Activation: Ifosfamide requires metabolic activation to produce active alkylating agents.
  2. DNA Interaction: Active metabolites bind to DNA, forming cross-links that inhibit DNA replication and transcription, leading to cytotoxic effects on rapidly dividing cancer cells.

The inactive nature of 4-ketoifosfamide suggests that it does not contribute directly to cytotoxicity but may affect the pharmacokinetic properties of ifosfamide through its formation and elimination pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-ketoifosfamide include:

  • Solubility: Generally soluble in polar solvents due to its functional groups.
  • Stability: Relatively stable under physiological conditions but can degrade under certain circumstances.
  • Partitioning Coefficient (Log P): Indicates hydrophobicity or lipophilicity; values can vary based on experimental conditions.

These properties influence how 4-ketoifosfamide behaves in biological systems, including absorption, distribution, metabolism, and excretion .

Applications

While 4-ketoifosfamide itself is not used therapeutically due to its inactivity, understanding its role as a metabolite is crucial for:

  • Pharmacokinetic Studies: Assessing how ifosfamide is processed in the body helps optimize dosing regimens.
  • Toxicology Research: Investigating how metabolites influence toxicity profiles can lead to safer cancer therapies.
  • Drug Development: Insights into metabolic pathways can inform the design of new drugs with improved efficacy and reduced side effects.
Chemical Identity and Structural Characterization of 4-Ketoifosfamide

Molecular Structure and Stereochemical Properties

4-Ketoifosfamide (systematic name: 4-oxoifosfamide) is a terminal oxidative metabolite of the prodrug ifosfamide, belonging to the oxazaphosphorine class of nitrogen mustard alkylating agents. Its molecular formula is C₇H₁₅Cl₂N₂O₃P, with a molecular weight of 261.09 g/mol. The core structure retains the characteristic 1,3,2-oxazaphosphorinane ring of the parent compound but features a ketone functional group at the C4 position (carbon adjacent to the phosphorous atom). This oxidation results in a planar, sp²-hybridized carbonyl carbon, fundamentally altering the ring's electronic distribution compared to ifosfamide or its bioactive 4-hydroxy counterpart [2] [5].

The phosphorous atom in 4-ketoifosfamide is chiral due to its tetrahedral geometry and four distinct substituents:

  • The oxazaphosphorinane ring oxygen
  • The exocyclic nitrogen (N²) bonded to a 2-chloroethyl group
  • The ring nitrogen (N³) bonded to another 2-chloroethyl group
  • The carbonyl oxygen at C4

Consequently, 4-ketoifosfamide exists as a pair of enantiomers ((R)- and (S)-4-ketoifosfamide). This stereogenicity influences its metabolic interactions, particularly with enzymes like Cytochrome P450 isoforms (CYP3A4, CYP2B6) and aldehyde dehydrogenases (ALDH1A1). Studies indicate that the (R)-enantiomer of ifosfamide precursors undergoes preferential 4-hydroxylation by CYP3A4/5, while the (S)-enantiomer is more susceptible to N-dechloroethylation by CYP2B6, generating neurotoxic chloroacetaldehyde. However, 4-ketoifosfamide itself, as a detoxification end-product, exhibits diminished stereochemical influence on its further metabolism [2] [6].

Physicochemical Properties: Stability, Solubility, and Reactivity

4-Ketoifosfamide exhibits distinct physicochemical properties critical to its biological role:

  • Stability: The C4 ketone group confers greater stability compared to its precursor, 4-hydroxyifosfamide. While 4-hydroxyifosfamide is highly unstable and spontaneously tautomerizes to aldophosphamide (which undergoes β-elimination to release active phosphoramide mustard and acrolein), 4-ketoifosfamide lacks this tautomeric capability. It is resistant to non-enzymatic degradation pathways and represents a terminal detoxification metabolite. Its primary degradation occurs via enzymatic reduction or conjugation, rather than spontaneous hydrolysis [2] [3] [5].

  • Solubility: The polar carbonyl group significantly enhances the molecule's hydrophilicity. 4-Ketoifosfamide demonstrates high aqueous solubility, facilitating its renal excretion. This contrasts with the more lipophilic parent ifosfamide, which relies on hepatic metabolism for activation or detoxification. The high solubility contributes to its efficient clearance from systemic circulation [5].

  • Reactivity: Unlike the electrophilic, DNA-alkylating metabolites of ifosfamide (isophosphoramide mustard, IPM), 4-ketoifosfamide possesses low intrinsic chemical reactivity. The ketone group is less electrophilic than the aldehyde in aldophosphamide or the aziridinium ions generated from IPM. Its primary reactivity involves serving as a substrate for reductases (e.g., carbonyl reductases) or forming phase II conjugates (e.g., glucuronides). The alpha-hydroxy ketone potential (if reduced) contributes to limited electrophilicity, but this is minor compared to the potent alkylating activity of the mustards [2] [3].

Table 1: Key Physicochemical Properties of 4-Ketoifosfamide

PropertyCharacteristicBiological Implication
Chemical FormulaC₇H₁₅Cl₂N₂O₃PDefines elemental composition and molecular weight (261.09 g/mol)
Core Functional GroupOxazaphosphorinane-4-oneDefines metabolic stability and lack of tautomerism
SolubilityHigh aqueous solubilityFacilitates renal excretion; low tissue accumulation
StabilityHigh stability; resistant to non-enzymatic breakdownTerminal detoxification metabolite; accumulates in urine
ReactivityLow intrinsic alkylating potential; substrate for reductases/conjugasesMinimal direct cytotoxicity; detoxification pathway endpoint
LogP (Estimated)Lower than Ifosfamide or 4-HydroxyifosfamideIncreased hydrophilicity
DegradationEnzymatic reduction (minor), ConjugationFurther inactivation

Comparative Analysis with Related Oxazaphosphorine Metabolites

4-Ketoifosfamide occupies a pivotal position within the complex metabolic network of ifosfamide, contrasting sharply with other key metabolites in terms of generation, chemical behavior, and biological significance:

  • Metabolic Origin Comparison:
  • 4-Hydroxyifosfamide: This initial CYP-mediated oxidation product (primarily CYP3A4/5 for (R)-ifosfamide, CYP2B6 for (S)-ifosfamide) is the crucial bioactive precursor. It exists in equilibrium with its tautomer, aldophosphamide. 4-Hydroxyifosfamide is highly unstable and reactive, acting as the transport form distributing cytotoxic potential from the liver to target tissues. Its degradation releases the DNA-crosslinking agent isophosphoramide mustard (IPM) and acrolein [2] [3] [6].
  • 4-Ketoifosfamide: Generated predominantly via the oxidation of 4-hydroxyifosfamide/aldophosphamide by alcohol dehydrogenase (ADH) and potentially CYP isoforms (notably CYP3A4). This pathway represents a major inactivation route, diverting the metabolite away from cytotoxic mustard release. It is a stable terminal oxidation product [2] [5].
  • Dechloroethylifosfamide (2-DCE-IFO & 3-DCE-IFO): Formed via CYP3A4/2B6-mediated N-dechloroethylation of the chloroethyl side chains on N² or N³. This pathway competes directly with 4-hydroxylation and generates equimolar amounts of chloroacetaldehyde (CAA), a nephrotoxic and neurotoxic metabolite. DCE-IFO are stable, inactive metabolites. Ifosfamide undergoes significantly more N-dechloroethylation (approx. 45% of metabolism) than cyclophosphamide (approx. 10%), explaining its higher associated neuro/nephrotoxicity [2] [3] [6].
  • Carboxyifosfamide: Produced by the oxidation of aldophosphamide by aldehyde dehydrogenase (ALDH1A1/ALDH3A1). Like 4-ketoifosfamide, this is a stable, detoxified, water-soluble metabolite destined for urinary excretion. It represents another major inactivation pathway competing with the spontaneous β-elimination to IPM and acrolein [2] [5].

  • Chemical Fate and Biological Role:

  • Activation Pathway (Bioactivation): 4-Hydroxyifosfamide → Aldophosphamide → (Spontaneous β-elimination) → Isophosphoramide Mustard (IPM) + Acrolein. IPM is the ultimate DNA-alkylating species causing inter/intrastrand crosslinks.
  • Major Detoxification Pathways:
  • 4-Hydroxyifosfamide/Aldophosphamide → (Oxidation by ADH/CYP) → 4-Ketoifosfamide
  • Aldophosphamide → (Oxidation by ALDH) → Carboxyifosfamide
  • Ifosfamide → (N-Dechloroethylation by CYP3A4/2B6) → Dechloroethylifosfamide + Chloroacetaldehyde (Toxic but non-alkylating)While carboxyifosfamide and dechloroethylifosfamide are also detoxification products of ifosfamide itself, 4-ketoifosfamide is specifically the terminal oxidation product of the bioactive intermediate 4-hydroxyifosfamide/aldophosphamide. It effectively shuts down the potential for that specific molecule to generate IPM and acrolein [2] [3] [5].
  • Quantitative Metabolic Fate: Studies indicate that oxidation to 4-ketoifosfamide and carboxyifosfamide constitutes a significant portion of ifosfamide's metabolic clearance, collectively accounting for a substantial fraction of the administered dose found in urine (alongside dechloroethyl metabolites and parent drug). The exact proportion varies between individuals and is influenced by factors such as CYP/ADH/ALDH expression and activity [2] [5].

Table 2: Comparative Analysis of Key Ifosfamide Metabolites

MetabolitePrimary Enzyme(s) InvolvedChemical NatureBiological Role/SignificanceRelationship to 4-Ketoifosfamide
Ifosfamide (Parent)-Prodrug (Inactive alkylating agent precursor)Requires hepatic activation (CYP)Substrate for pathways generating 4-Keto and others
4-HydroxyifosfamideCYP3A4 (R-IFO), CYP2B6 (S-IFO), minor othersUnstable hydroxy intermediateBioactive precursor; transport form; tautomerizes to aldophosphamideDirect precursor oxidized to 4-Ketoifosfamide by ADH/CYP
AldophosphamideNon-enzymatic (Tautomer of 4-OH-IFO)AldehydeCentral branch point: Spontaneously degrades to IPM + acrolein OR oxidized to carboxyifosfamide OR oxidized to 4-ketoifosfamideAlternative tautomer form of the precursor to 4-Ketoifosfamide
Isophosphoramide Mustard (IPM)Non-enzymatic (β-elimination from aldophosphamide)DNA-alkylating agentUltimate cytotoxic species; forms DNA crosslinksProduct of the pathway diverted by 4-ketoifosfamide formation
AcroleinNon-enzymatic (β-elimination from aldophosphamide)Reactive α,β-unsaturated aldehydeUrotoxicant (causes hemorrhagic cystitis); reacts with glutathioneCo-product of IPM formation; pathway avoided by 4-ketoifosfamide generation
4-KetoifosfamideAlcohol Dehydrogenase (ADH), CYP (e.g., 3A4)Stable ketoneTerminal detoxification metabolite; excreted in urineEndpoint
CarboxyifosfamideAldehyde Dehydrogenase (ALDH1A1/3A1)Carboxylic acidTerminal detoxification metabolite; excreted in urineParallel detoxification pathway endpoint from aldophosphamide
Dechloroethylifosfamide (2-DCE & 3-DCE)CYP3A4, CYP2B6 (N-dechloroethylation)Stable dealkylated metabolitesDetoxification metabolites (of parent); excreted in urineParallel detoxification pathway endpoint directly from parent IFO
Chloroacetaldehyde (CAA)Non-enzymatic (from dechloroethylation)Reactive aldehydeNephrotoxic, Neurotoxic; metabolized to S-Carboxymethylcysteine (SCMC)/Thiodiglycolic acid (TDGA)Co-product of DCE-IFO formation; unrelated to 4-Keto pathway

This comparative analysis underscores that 4-ketoifosfamide functions as a critical metabolic sink, irreversibly diverting the highly labile and potentially cytotoxic intermediates (4-hydroxyifosfamide and aldophosphamide) away from the production of DNA-damaging species (IPM) and urotoxicants (acrolein). Its formation, alongside carboxyifosfamide, represents a crucial cellular defense mechanism against the inherent reactivity of activated ifosfamide metabolites. The balance between activation (leading to IPM) and detoxification pathways (leading to 4-ketoifosfamide, carboxyifosfamide, and dechloroethylifosfamide) ultimately determines the therapeutic index and toxicity profile of ifosfamide chemotherapy [2] [3] [5].

Properties

CAS Number

42436-20-4

Product Name

4-Ketoifosfamide

IUPAC Name

3-(2-chloroethyl)-2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-4-one

Molecular Formula

C7-H13-Cl2-N2-O3-P

Molecular Weight

275.07 g/mol

InChI

InChI=1S/C7H13Cl2N2O3P/c8-2-4-10-15(13)11(5-3-9)7(12)1-6-14-15/h1-6H2,(H,10,13)

InChI Key

PEZLCTIXHCOEOG-UHFFFAOYSA-N

SMILES

C1COP(=O)(N(C1=O)CCCl)NCCCl

Synonyms

4-ketoifosfamide
4-ketoifosfamide, (S)-isome

Canonical SMILES

C1COP(=O)(N(C1=O)CCCl)NCCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.